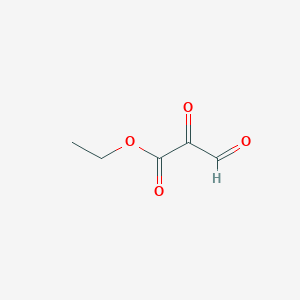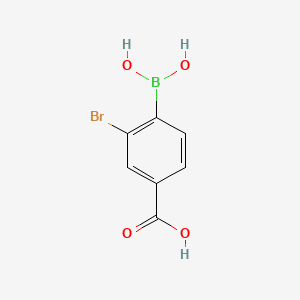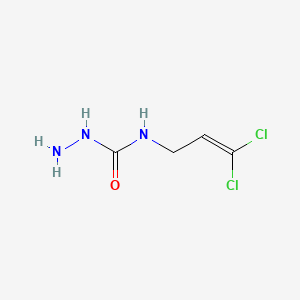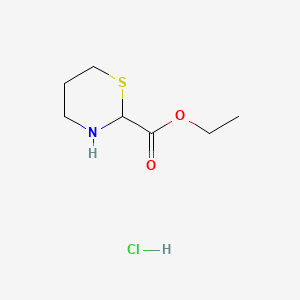![molecular formula C10H15F2NO2 B13453307 Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(6,6-difluorobicyclo[310]hexan-3-yl)acetate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a difluorobicyclohexane moiety, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a difluorinated dienophile.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated intermediate.
Esterification: The final step involves the esterification of the amino acid intermediate with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It finds applications in the development of advanced materials, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The difluorobicyclohexane moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-2-(bicyclo[3.1.0]hexan-3-yl)acetate: Lacks the difluoro substitution, resulting in different chemical properties.
Ethyl 2-amino-2-(6-fluorobicyclo[3.1.0]hexan-3-yl)acetate: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
Uniqueness
Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate is unique due to the presence of two fluorine atoms in the bicyclic structure. This difluoro substitution imparts distinct electronic and steric effects, influencing its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C10H15F2NO2 |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetate |
InChI |
InChI=1S/C10H15F2NO2/c1-2-15-9(14)8(13)5-3-6-7(4-5)10(6,11)12/h5-8H,2-4,13H2,1H3 |
InChI 键 |
AQXGVDMUNVVNBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1CC2C(C1)C2(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)

![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)




![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
